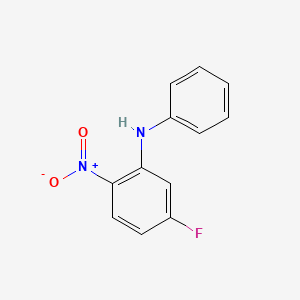

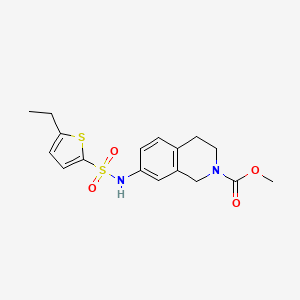

5-Fluoro-2-nitro-N-phenylaniline

概要

説明

5-Fluoro-2-nitro-N-phenylaniline, also known as 5-F2NP, is a synthetic organic compound belonging to the class of anilines. It is used in a variety of applications due to its unique chemical properties, including its reactivity and its ability to act as a catalyst. 5-F2NP is a versatile compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

科学的研究の応用

Preparation of Nitrobenzonitrile and Derivatives

- Wilshire (1967) explored the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene. This compound, closely related to 5-Fluoro-2-nitro-N-phenylaniline, reacts with amines, amino acids, and NH-heteroaromatic compounds, proving essential for synthesizing various derivatives (Wilshire, 1967).

Building Blocks for Heterocyclic Synthesis

- Křupková et al. (2013) identified 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for synthesizing various heterocyclic scaffolds. It serves as a starting material in heterocyclic oriented synthesis (HOS) to prepare substituted nitrogenous heterocycles, highlighting the importance of fluoro-nitro compounds in drug discovery (Křupková et al., 2013).

Covalent Complex Formation in Enzyme Reactions

- Santi and McHenry (1972) discussed the formation of a covalent complex between 5-Fluoro-2'-deoxyuridylate and thymidylate synthetase. The complexation and subsequent reactions underscore the relevance of fluorinated compounds in biochemical pathways and drug interactions (Santi & McHenry, 1972).

Synthesis of Fluorophenothiazines

- Sharma et al. (1999) reported the synthesis of fluorophenothiazines, including 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines. These compounds are synthesized through a process involving fluoro-nitro compounds, demonstrating their utility in creating complex organic structures (Sharma et al., 1999).

Structural Analysis and Non-Linear Optical Properties

- Yanes et al. (1997) examined N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a compound structurally related to 5-Fluoro-2-nitro-N-phenylaniline. Their study focused on its molecular structure and non-linear optical properties, suggesting the potential of fluoro-nitro compounds in advanced material science (Yanes et al., 1997).

特性

IUPAC Name |

5-fluoro-2-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLYOAKLGQZIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-nitro-N-phenylaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

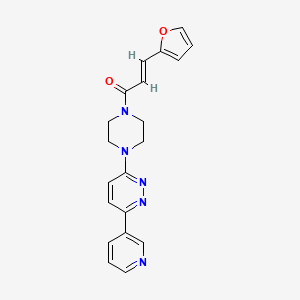

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

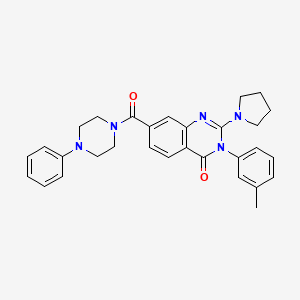

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)